molecular formula C22H24N2O4S B258950 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide

4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide

Cat. No.: B258950
M. Wt: 412.5 g/mol
InChI Key: HLNYGHIQAQKCHT-UHFFFAOYSA-N
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Description

4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide involves multiple steps, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with aniline to form an intermediate, which is then reacted with furylmethylamine and benzoyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and sulfonyl anilines Compared to these compounds, 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide may exhibit unique properties due to the presence of both the furyl and sulfonyl groups

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C22H24N2O4S/c1-16-6-11-20(13-17(16)2)24(29(3,26)27)15-18-7-9-19(10-8-18)22(25)23-14-21-5-4-12-28-21/h4-13H,14-15H2,1-3H3,(H,23,25)

InChI Key

HLNYGHIQAQKCHT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)S(=O)(=O)C)C

Origin of Product

United States

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